molecular formula C15H23NO3S B352734 1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine CAS No. 425676-95-5

1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine

Cat. No.: B352734
CAS No.: 425676-95-5
M. Wt: 297.4g/mol
InChI Key: QVODWCQSYNCBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a methoxy and methyl group on the benzene sulfonyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2,6-dimethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative.

Scientific Research Applications

1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-5-methylbenzenesulfonyl)-piperazine: Similar structure but with a piperazine ring instead of piperidine.

    2-Methoxy-5-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    2-Methoxy-5-methylbenzenesulfonyl fluoride: Another derivative with similar chemical properties.

Uniqueness

1-(2-Methoxy-5-methylbenzenesulfonyl)-2,6-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-2,6-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-11-8-9-14(19-4)15(10-11)20(17,18)16-12(2)6-5-7-13(16)3/h8-10,12-13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVODWCQSYNCBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=C(C=CC(=C2)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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